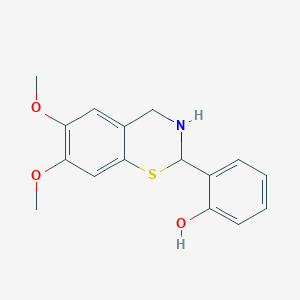
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is a complex organic compound characterized by its unique benzothiazine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-hydroxybenzyl alcohols . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired benzothiazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenolic group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, saturated derivatives from reduction, and various substituted phenols from substitution reactions .
Applications De Recherche Scientifique
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares a similar core structure but lacks the phenolic group.
2-(3,4-Dimethoxyphenyl)-3,4-dihydro-5,7-dimethoxy-2H-1-benzopyran: Another compound with a similar benzopyran structure.
Uniqueness
2-(6,7-Dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol is unique due to its benzothiazine structure combined with a phenolic group, which imparts distinct chemical reactivity and potential biological activities .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
113268-96-5 |
|---|---|
Formule moléculaire |
C16H17NO3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(6,7-dimethoxy-3,4-dihydro-2H-1,3-benzothiazin-2-yl)phenol |
InChI |
InChI=1S/C16H17NO3S/c1-19-13-7-10-9-17-16(11-5-3-4-6-12(11)18)21-15(10)8-14(13)20-2/h3-8,16-18H,9H2,1-2H3 |
Clé InChI |
WODVCDUCUHQLFZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CNC(S2)C3=CC=CC=C3O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


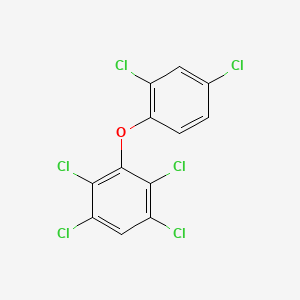
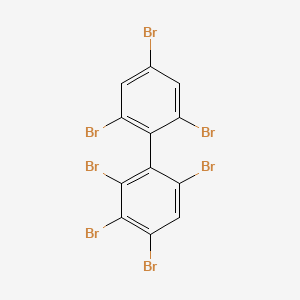
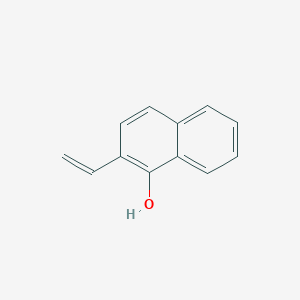
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
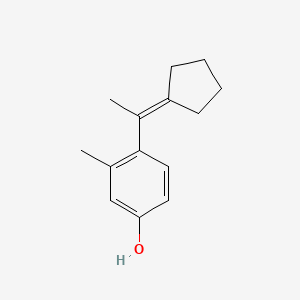
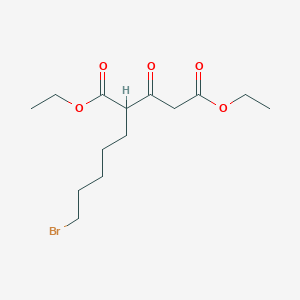
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
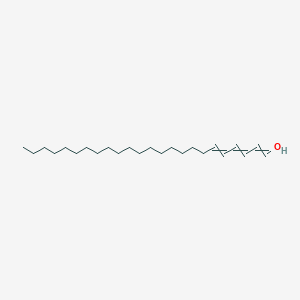

![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
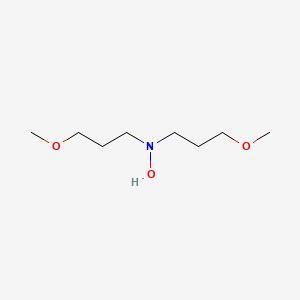
![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
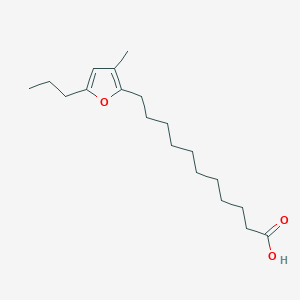
borane](/img/structure/B14304097.png)
